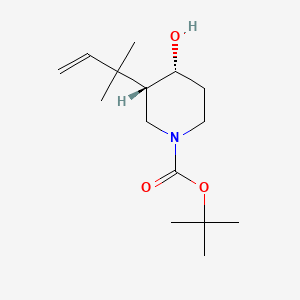
rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique piperidine ring structure, which is substituted with a hydroxy group and a methylbutenyl group, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include tert-butyl carbamate, which serves as a protecting group for the amine functionality during the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the double bond in the methylbutenyl group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield a fully saturated piperidine ring.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a precursor for the development of new pharmaceuticals.
Industry: As an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring are likely involved in hydrogen bonding and other interactions with biological molecules, which can influence the compound’s activity. The methylbutenyl group may also play a role in modulating the compound’s properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate include other piperidine derivatives with different substituents. Examples include:
- tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate
- tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H27NO3 |
|---|---|
Poids moléculaire |
269.38 g/mol |
Nom IUPAC |
tert-butyl (3S,4R)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-7-15(5,6)11-10-16(9-8-12(11)17)13(18)19-14(2,3)4/h7,11-12,17H,1,8-10H2,2-6H3/t11-,12+/m0/s1 |
Clé InChI |
LHTMYTPOYDAIQE-NWDGAFQWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(C)(C)C=C)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)C(C)(C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















